REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([O:8]C)=[CH:6][C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1.Cl.N1C=CC=CC=1>>[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 mL round bottom flask were combined
|
Type
|
CUSTOM
|
Details
|
The mixture was held at 150° C. for three hours upon which reaction
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to 80° C.
|
Type
|
ADDITION
|
Details
|
the mixture was poured on to ice
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave a crude residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel using a methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.138 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |